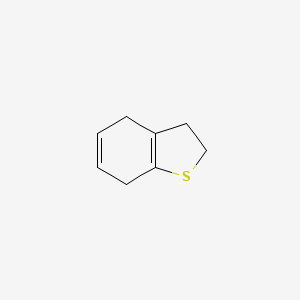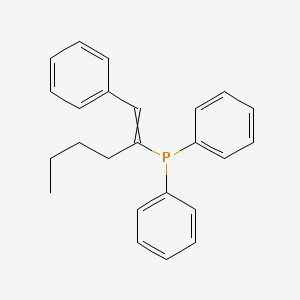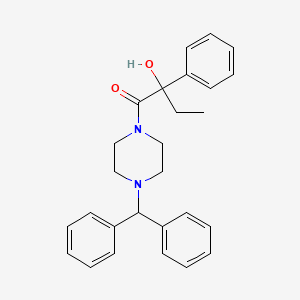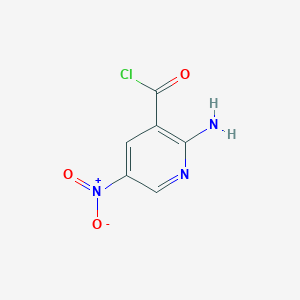![molecular formula C14H11ClFN B14209213 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride CAS No. 823198-87-4](/img/structure/B14209213.png)
2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride is a chemical compound known for its unique structure and properties. It features a pyridine ring substituted with a fluorophenyl ethynyl group and a methyl group, making it a valuable compound in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine typically involves the Sonogashira coupling reaction. This reaction is carried out between 3-fluorophenylacetylene and 6-methyl-2-iodopyridine in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the pyridine ring or the ethynyl group, resulting in various reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyridine or ethynyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Mécanisme D'action
The mechanism of action of 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-[2-(4-Fluorophenyl)ethynyl]-6-methylpyridine
- 2-[2-(3-Chlorophenyl)ethynyl]-6-methylpyridine
- 2-[2-(3-Fluorophenyl)ethynyl]-5-methylpyridine
Comparison:
- Uniqueness: The presence of the 3-fluorophenyl group in 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs.
- Applications: While similar compounds may share some applications, the specific substitution pattern in this compound often results in distinct biological and chemical properties, making it more suitable for certain applications .
Propriétés
Numéro CAS |
823198-87-4 |
|---|---|
Formule moléculaire |
C14H11ClFN |
Poids moléculaire |
247.69 g/mol |
Nom IUPAC |
2-[2-(3-fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C14H10FN.ClH/c1-11-4-2-7-14(16-11)9-8-12-5-3-6-13(15)10-12;/h2-7,10H,1H3;1H |
Clé InChI |
IDPCGALPMUVTCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)


![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)

![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)

![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)


![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
